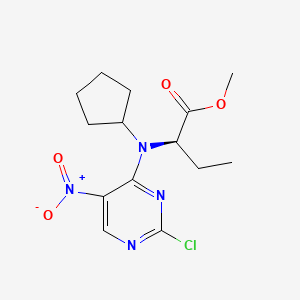
(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate
Descripción general
Descripción
“®-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate” is a chemical compound . The exact properties and uses of this compound are not widely documented in the available literature .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the searched resources . Further analysis or experimental data would be required to determine the exact molecular structure.Chemical Reactions Analysis
The specific chemical reactions involving “®-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate” are not detailed in the available resources .Aplicaciones Científicas De Investigación
Conversion into Pyridine Derivatives
The compound's utility in the synthesis of pyridine derivatives is notable. Charushin and Plas (2010) demonstrated the conversion of 5-nitropyrimidine into various pyridine derivatives using CH-active nitriles. This process highlights the potential of (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate in producing structurally diverse pyridine compounds (Charushin & Plas, 2010).
Synthesis of Purines
Brown et al. (1972) researched the synthesis of purines, demonstrating the versatility of related nitropyrimidines in the production of purines that exhibit biological activity against E. coli. This study suggests potential applications in developing antimicrobial agents (Brown, Jones, Angyal, & Grigg, 1972).
Creation of Pyrrolopyrimidines
Gregson and Shaw (1985) showed how derivatives of chloro-nitropyrimidine, similar to this compound, can be used to synthesize pyrrolo[3,2-d]pyrimidines, a class of compounds with potential applications in medicinal chemistry (Gregson & Shaw, 1985).
Anticonvulsant Activity Study
Witiak et al. (1976) explored the structure-activity relationships of para-substituted N-acetyl-alpha-amino-N-phenylglutarimides, highlighting the importance of pyrimidine derivatives in the development of anticonvulsant medications (Witiak, Cook, Gupta, & Gerald, 1976).
Synthesis of Optically Active Imidazopyrimidines
Bakavoli, Bagherzadeh, and Rahimizadeh (2005) demonstrated the synthesis of optically active imidazo[1,2-a]pyrimidines from chloro-nitropyrimidine derivatives. This research contributes to the field of chiral chemistry, essential for creating enantiomerically pure pharmaceuticals (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).
Formation of Pyrimidine Derivatives
Clark, Curphey, and Southon (1974) explored the formation of various reduced pyrimidine derivatives, showcasing the flexibility of nitropyrimidines in generating a wide range of biologically significant compounds (Clark, Curphey, & Southon, 1974).
Study on Methyl N-Methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates
Susvilo, Brukštus, and Tumkevičius (2006) investigated the reaction of methyl N-methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates, a class closely related to the compound , emphasizing the chemical transformations and synthesis pathways possible with these structures (Susvilo, Brukštus, & Tumkevičius, 2006).
Synthesis of Antimalarial Compounds
Werbel et al. (1986) focused on synthesizing and evaluating the antimalarial activity of various compounds, including those derived from pyrimidine structures, highlighting the potential of this compound in developing antimalarial drugs (Werbel, Cook, Elslager, Hung, Johnson, Kesten, McNamara, Ortwine, & Worth, 1986).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)-cyclopentylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O4/c1-3-10(13(20)23-2)18(9-6-4-5-7-9)12-11(19(21)22)8-16-14(15)17-12/h8-10H,3-7H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVLUDDQFWMGHW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N(C1CCCC1)C2=NC(=NC=C2[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)N(C1CCCC1)C2=NC(=NC=C2[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729208 | |
| Record name | Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755039-53-3 | |
| Record name | Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


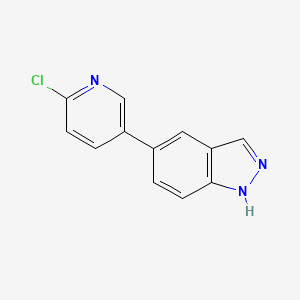
![1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane](/img/structure/B1507000.png)
![1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane](/img/structure/B1507002.png)
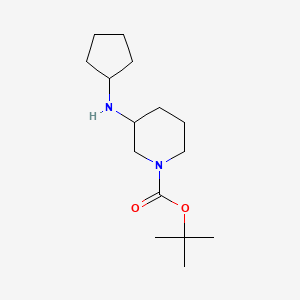
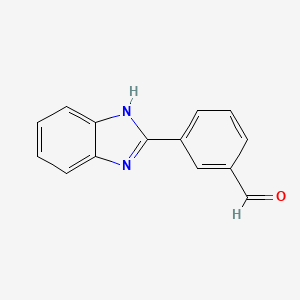
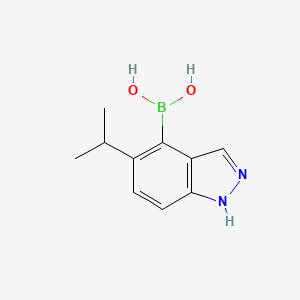
![Trimethyl[(trimethylgermyl)methyl]silane](/img/structure/B1507011.png)
![2-((E)-2-[3-[(E)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-(1-naphthyl)-1-cyclopenten-1-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium perchlorate](/img/structure/B1507012.png)
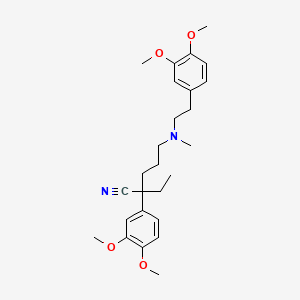
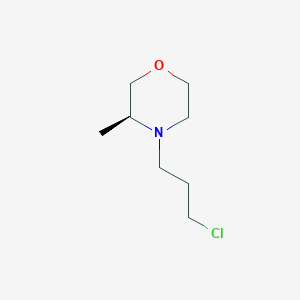
![2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1507017.png)

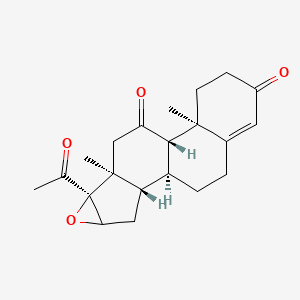
![2-Hydroxy-5-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid](/img/structure/B1507022.png)
